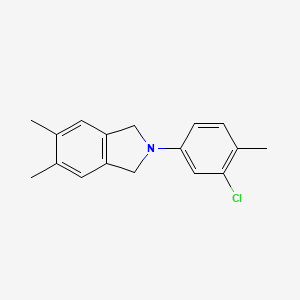![molecular formula C22H17BrN4O2S B11590344 (3Z)-5-bromo-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11590344.png)
(3Z)-5-bromo-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „(3Z)-5-Brom-3-[2-(2-Methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-yliden]-1-propyl-1,3-dihydro-2H-indol-2-on“ ist ein komplexes organisches Molekül, das mehrere funktionelle Gruppen enthält, darunter ein Bromatom, ein Thiazolo-Triazol-Ringsystem und eine Indol-Einheit.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst wahrscheinlich mehrere Schritte, beginnend mit dem Aufbau des Thiazolo[3,2-b][1,2,4]triazol-Kerns. Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden. Die Einführung des Bromatoms kann durch elektrophile Bromierung mit Reagenzien wie Brom oder N-Bromsuccinimid (NBS) erfolgen. Der letzte Schritt beinhaltet die Kupplung der Indoleinheit mit dem Thiazolo-Triazol-Kern, die durch palladiumkatalysierte Kreuzkupplungsreaktionen erleichtert werden kann.
Industrielle Produktionsmethoden
Die industrielle Produktion solcher komplexen Moleküle beinhaltet typischerweise die Optimierung des Synthesewegs, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Indoleinheit, mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid eingehen.
Reduktion: Die Reduktion der Verbindung kann mit Hydrierungskatalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) erfolgen.
Substitution: Das Bromatom kann unter geeigneten Bedingungen durch verschiedene Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Palladium auf Kohlenstoff (Pd/C), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Nukleophile wie Amine, Thiole, unter basischen oder sauren Bedingungen
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation hydroxylierte Derivate entstehen, während die Reduktion zu vollständig gesättigten Analoga führen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Synthesemethoden.
Biologie
In der biologischen Forschung kann die Verbindung als Sonde dienen, um Enzymwechselwirkungen, Rezeptorbindung und zelluläre Aufnahmemechanismen zu untersuchen. Ihre strukturellen Merkmale machen sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung.
Medizin
Medizinisch könnte die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, könnte zur Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten führen.
Industrie
In der Industrie kann die Verbindung Anwendung bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter, Farbstoffe und Polymere finden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihren spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. So kann sie beispielsweise die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch die Wirkung als Agonist oder Antagonist modulieren. Die beteiligten Wege könnten Signaltransduktion, Genexpression und Stoffwechselregulation umfassen.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (3Z)-5-Chlor-3-[2-(2-Methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-yliden]-1-propyl-1,3-dihydro-2H-indol-2-on
- (3Z)-5-Fluor-3-[2-(2-Methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-yliden]-1-propyl-1,3-dihydro-2H-indol-2-on
Einzigartigkeit
Die Einzigartigkeit der Verbindung liegt im Vorhandensein des Bromatoms, das ihre chemische Reaktivität und biologische Aktivität signifikant beeinflussen kann. Im Vergleich zu ihren Chlor- und Fluor-Analoga kann die bromhaltige Verbindung unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen.
Eigenschaften
Molekularformel |
C22H17BrN4O2S |
|---|---|
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H17BrN4O2S/c1-3-10-26-16-9-8-13(23)11-15(16)17(20(26)28)18-21(29)27-22(30-18)24-19(25-27)14-7-5-4-6-12(14)2/h4-9,11H,3,10H2,1-2H3/b18-17- |
InChI-Schlüssel |
UZALMKAAHDJEAU-ZCXUNETKSA-N |
Isomerische SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)/C1=O |
Kanonische SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-yl)-2-(3-{(Z)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11590268.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11590271.png)
![ethyl 2,7-dimethyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11590283.png)

![(2E)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11590289.png)
![2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11590290.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11590318.png)
![((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11590319.png)
![1-Ethyl-3-[(2-methylpropyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11590325.png)
![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11590329.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11590334.png)
![isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11590337.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590338.png)
![ethyl 5-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11590342.png)
